

A Spectroscopic Comparison of 5-Formylnicotinonitrile and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Formylnicotinonitrile**

Cat. No.: **B112920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key signaling intermediate, **5-Formylnicotinonitrile**, with its common precursors, nicotinonitrile and 5-methylnicotinonitrile. The objective is to furnish researchers with essential data for the identification, characterization, and purity assessment of these compounds through widely-used spectroscopic techniques. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the synthetic and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Formylnicotinonitrile** and its precursors. Due to the limited availability of direct experimental data for **5-Formylnicotinonitrile**, predicted values based on structure-activity relationships and known spectral data of analogous compounds are provided.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Nicotinonitrile	8.91	d	1.8	H2
8.85	dd	4.8, 1.8	H6	
8.00	dt	7.9, 1.8	H4	
7.48	ddd	7.9, 4.8, 0.8	H5	
5-Methylnicotinonitrile	8.68	s	-	H2
8.62	s	-	H6	
7.85	s	-	H4	
2.45	s	-	-CH ₃	
5-Formylnicotinonitrile (Predicted)	10.15	s	-	-CHO
9.30	d	1.5	H2	
9.15	d	1.5	H6	
8.50	t	1.5	H4	

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ , ppm)	Assignment
Nicotinonitrile	153.2	C2
152.8	C6	
139.5	C4	
123.8	C5	
117.1	-CN	
109.5	C3	
5-Methylnicotinonitrile	153.1	C2
150.2	C6	
140.1	C4	
134.5	C5	
117.5	-CN	
109.8	C3	
18.5	-CH ₃	
5-Formylnicotinonitrile (Predicted)	192.5	-CHO
155.0	C2	
152.0	C6	
138.0	C4	
132.0	C5	
116.5	-CN	
112.0	C3	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Functional Group
Nicotinonitrile	2229	C≡N stretch
3100-3000	Aromatic C-H stretch	
1600-1450	Aromatic C=C stretch	
5-Methylnicotinonitrile	2230	C≡N stretch
3100-3000	Aromatic C-H stretch	
2920	Aliphatic C-H stretch	
1600-1450	Aromatic C=C stretch	
5-Formylnicotinonitrile (Predicted)	2850, 2750	Aldehyde C-H stretch
2235	C≡N stretch	
1705	C=O stretch (Aldehyde)	
3100-3000	Aromatic C-H stretch	
1600-1450	Aromatic C=C stretch	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Nicotinonitrile	104	77 (M-HCN)
5-Methylnicotinonitrile	118	91 (M-HCN), 90 (M-HCN-H)
5-Formylnicotinonitrile (Predicted)	132	131 (M-H), 104 (M-CO), 77 (M-CO-HCN)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific

instrumentation used.

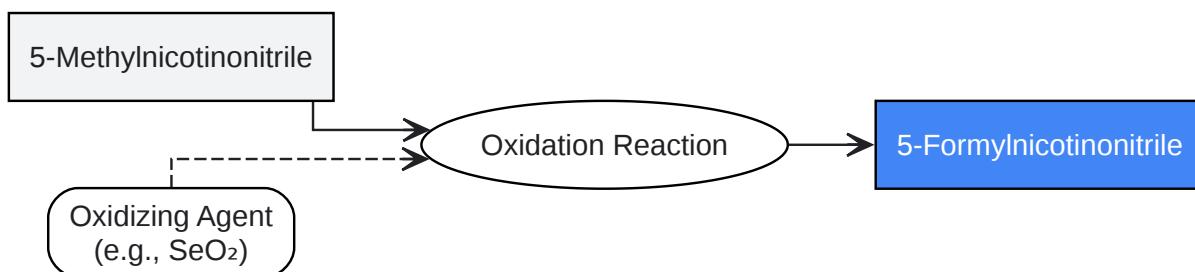
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process and reference the spectrum similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.
 - Collect the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

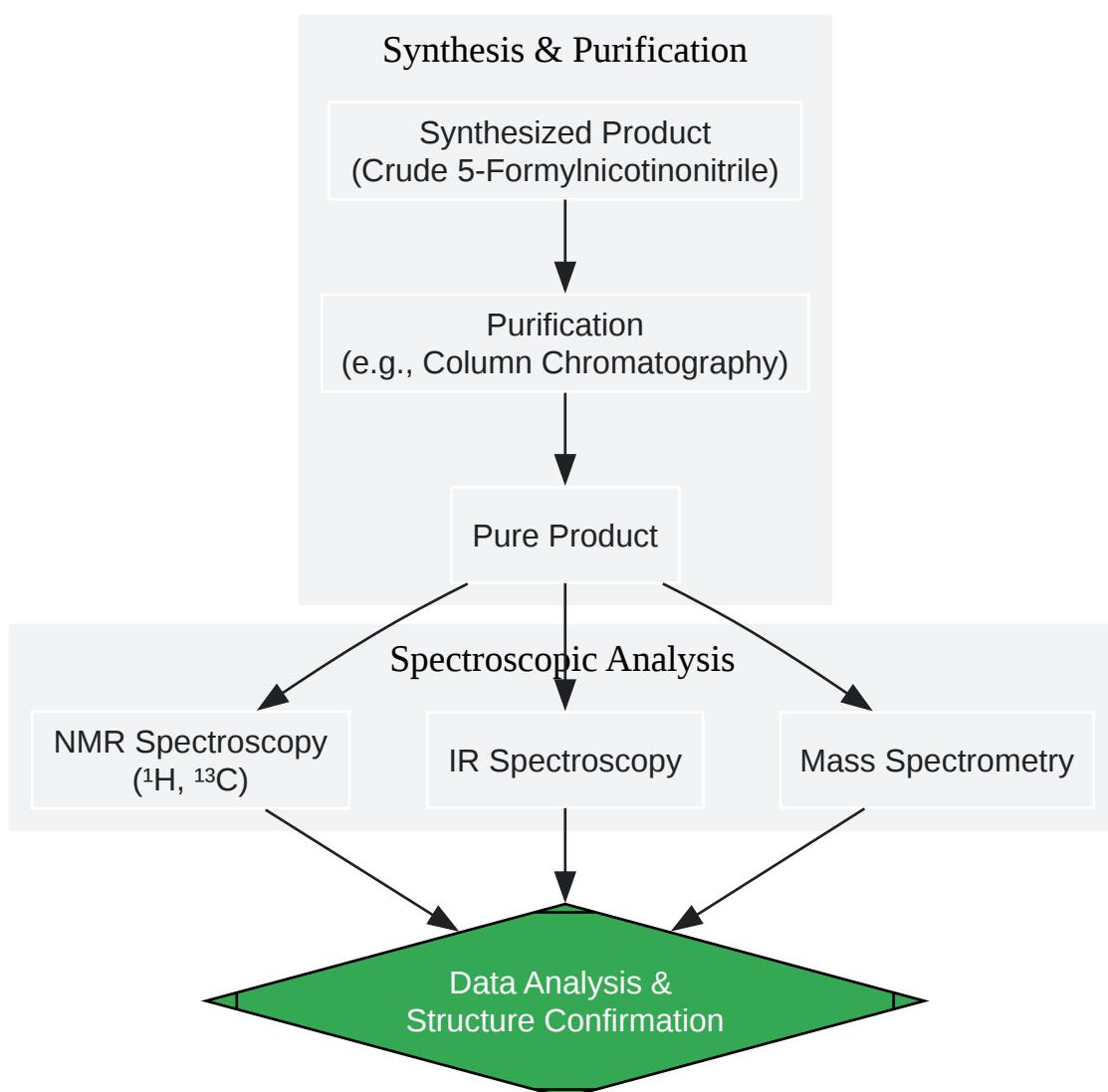

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the sensitivity of the instrument.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For ESI, typical parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
 - For EI, a standard electron energy of 70 eV is used.

- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak (M^+ or $[M+H]^+$) and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Synthesis of 5-Formylnicotinonitrile

The following diagram illustrates a plausible synthetic pathway for the preparation of **5-Formylnicotinonitrile** from its precursor, 5-methylnicotinonitrile, via an oxidation reaction.



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Formylnicotinonitrile** from 5-methylnicotinonitrile.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic characterization of a synthesized compound like **5-Formylnicotinonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **5-Formylnicotinonitrile**.

- To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Formylnicotinonitrile and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112920#spectroscopic-comparison-of-5-formylnicotinonitrile-and-its-precursors\]](https://www.benchchem.com/product/b112920#spectroscopic-comparison-of-5-formylnicotinonitrile-and-its-precursors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com